molecular formula C21H41NO4 B1233240 Myristoylcarnitine CAS No. 29874-09-7

Myristoylcarnitine

Cat. No. B1233240
CAS RN: 29874-09-7
M. Wt: 371.6 g/mol
InChI Key: PSHXNVGSVNEJBD-UHFFFAOYSA-N
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Description

O-tetradecanoylcarnitine is an O-acylcarnitine having tetradecanoyl (myristoyl) as the acyl substituent. It has a role as a metabolite. It is an O-acylcarnitine and a tetradecanoate ester.

Scientific Research Applications

Diagnostic Marker in Metabolic Disorders

Myristoylcarnitine has been identified as a significant diagnostic marker in lipid metabolism disorders, specifically in Carnitine palmitoyltransferase-II deficiency (CPT-II deficiency). This condition leads to the accumulation of long-chain acylcarnitines, including this compound, in tissues and plasma. A study by Minkler et al. (2005) utilized HPLC with fluorescence detection to quantitate long-chain acylcarnitines, demonstrating their accumulation in CPT-II deficiency patients (Minkler, Kerner, North & Hoppel, 2005).

Cellular Toxicity and Calcium Regulation

This compound exhibits a toxic effect on rat ventricular cardiomyocytes, as shown by Berezhnov et al. (2008). The addition of this compound to these cells increased cytoplasmic calcium concentrations and led to cell death. This effect was independent of extracellular calcium and Ca2+ inhibitors of L-type channels (Berezhnov, Fedotova, Nenov, Kokoz, Zinchenko & Dynnik, 2008).

Metabolic Studies in Type 2 Diabetes

In a study on overweight patients with Type 2 diabetes, Lv et al. (2022) found that this compound levels were positively correlated with the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR). This indicates a potential link between this compound and insulin resistance in diabetic conditions (Lv, Zheng, Zhao, Li & Wang, 2022).

Enzyme Specificity in Energy Metabolism

Cordente et al. (2004) explored the role of this compound in energy metabolism through studying carnitine acetyltransferases (CrAT). They found that a mutation in CrAT showed higher activity toward longer chain acyl-CoAs like myristoyl-CoA, indicating the significance of this compound in metabolic processes (Cordente, López-Viñas, Vázquez, Swiegers, Pretorius, Gómez-Puertas, Hegardt, Asins & Serra, 2004).

Gene Expression in Drug Delivery Systems

Research by Mahato et al. (1998) on lipid/plasmid complexes for gene delivery showed that this compound derivatives could be used in gene expression and biodistribution studies. The study highlights the potential of this compound in developing drug delivery systems (Mahato, Anwer, Tagliaferri, Meaney, Leonard, Wadhwa, Logan, French & Rolland, 1998).

Protein Modification and Cellular Functions

In studies examining protein modifications, myristoylation of proteins, which involves the addition of myristate (a 14-carbon fatty acid), has been linked to important cellular functions. For instance, Martin et al. (2008) used a bio-orthogonal azidomyristate analog to identify and characterize post-translationally myristoylated proteins during apoptosis (Martin, Vilas, Prescher, Rajaiah, Falck, Bertozzi & Berthiaume, 2008).

properties

CAS RN

29874-09-7

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

IUPAC Name

3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3

InChI Key

PSHXNVGSVNEJBD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

synonyms

myristoylcarnitine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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